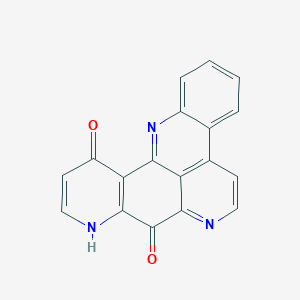

Meridine

説明

特性

CAS番号 |

129722-90-3 |

|---|---|

分子式 |

C18H9N3O2 |

分子量 |

299.3 g/mol |

IUPAC名 |

6,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),4,9,11,13(21),14,16,18-nonaene-3,8-dione |

InChI |

InChI=1S/C18H9N3O2/c22-12-6-8-20-17-14(12)15-13-10(5-7-19-16(13)18(17)23)9-3-1-2-4-11(9)21-15/h1-8H,(H,20,22) |

InChIキー |

QSJNAFJALFWFMT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O |

正規SMILES |

C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O |

同義語 |

meridine |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Meperidine (Pethidine)

Note to the reader: The term "Meridine" is a common misspelling. This guide pertains to the synthetic opioid analgesic Meperidine , also known as Pethidine or by its trade name Demerol®. There is a distinct, less common marine alkaloid also named this compound, but given the context of a guide for drug development professionals, the focus of this document is the widely used pharmaceutical agent.[1][2]

Introduction

Meperidine (Pethidine) is a synthetic opioid analgesic belonging to the phenylpiperidine class.[3] First synthesized in 1938 as an anticholinergic agent, its analgesic properties were discovered shortly thereafter.[2] It is clinically used for the relief of moderate to severe acute pain, such as postoperative pain and pain during labor.[4][5] Meperidine acts primarily as a μ-opioid receptor agonist, exerting its effects on the central nervous system (CNS) to alter the perception of and response to pain.[6][7] It is classified as a Schedule II controlled substance due to its potential for abuse and addiction.[4][6]

Chemical Structure and Properties

Meperidine is characterized by a central piperidine (B6355638) ring substituted at position 1 with a methyl group and at position 4 with both a phenyl group and an ethoxycarbonyl group.[4] This structure is fundamental to its interaction with opioid receptors.

Chemical Structure of Meperidine

Physicochemical and Pharmacokinetic Properties

The key quantitative properties of Meperidine are summarized in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | [4][8] |

| Molecular Formula | C₁₅H₂₁NO₂ | [4][8][9] |

| Molecular Weight | 247.33 g/mol | [4][8][9] |

| CAS Number | 57-42-1 | [4][8] |

| SMILES | CCOC(=O)C1(CCN(C)CC1)c2ccccc2 | [9] |

| Oral Bioavailability | ~50% | [10] |

| Protein Binding | 65-75% | [5] |

| Metabolism | Hepatic (primarily by CYP3A4 and CYP2B6) to normeperidine (active) | [5][10][11] |

| Elimination Half-Life | 3 to 8 hours (Meperidine); ~20.6 hours (Normeperidine) | [10] |

| Excretion | Primarily renal | [5][10] |

Mechanism of Action and Signaling Pathway

Meperidine's primary analgesic effect is mediated through its action as an agonist at μ-opioid receptors in the central nervous system.[6][7][10] Binding to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.

The key steps in the signaling pathway are:

-

Receptor Binding: Meperidine binds to the extracellular domain of the μ-opioid receptor.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/Go). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ dimer directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

-

Reduced Neurotransmitter Release: The combined effects of hyperpolarization and reduced calcium influx decrease the release of nociceptive (pain-related) neurotransmitters such as substance P, GABA, and dopamine (B1211576) from the presynaptic terminal.[7]

This overall mechanism leads to the inhibition of ascending pain pathways, altering pain perception and producing analgesia.[6][7] Meperidine also demonstrates activity at κ-opioid receptors, which is thought to contribute to its unique anti-shivering properties.[6][10]

Experimental Protocols

Example Protocol: Quantification of Meperidine and Normeperidine in Plasma by LC-MS/MS

This section outlines a general methodology for the simultaneous determination of meperidine and its active metabolite, normeperidine, in human plasma, a critical analysis in pharmacokinetic and toxicological studies.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying meperidine and normeperidine.

2. Materials and Reagents:

-

Meperidine and Normeperidine reference standards

-

Internal Standard (IS), e.g., Meperidine-d5

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Formic acid

-

Human plasma (blank, drug-free)

-

Solid Phase Extraction (SPE) cartridges

3. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples to room temperature.

-

To 200 µL of plasma, add 20 µL of the Internal Standard working solution.

-

Vortex mix for 10 seconds.

-

Add 500 µL of a buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM)

-

Meperidine transition: e.g., m/z 248.2 → 220.2

-

Normeperidine transition: e.g., m/z 234.2 → 160.1

-

IS transition: e.g., m/z 253.2 → 225.2

-

5. Data Analysis:

-

Construct calibration curves by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to determine the concentrations of meperidine and normeperidine in the quality control and unknown samples.

This protocol provides a framework; specific parameters such as MRM transitions and gradient conditions must be optimized for the particular instrumentation used.

Conclusion

Meperidine remains a relevant compound in the study of opioid analgesics. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for researchers in pharmacology and drug development. Its distinct metabolic profile, particularly the formation of the active and potentially toxic metabolite normeperidine, necessitates careful consideration in clinical applications and highlights the importance of precise analytical methods for its quantification.

References

- 1. This compound | C18H9N3O2 | CID 72473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Meperidine [scholars.duke.edu]

- 3. Pethidine - Wikipedia [en.wikipedia.org]

- 4. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. openanesthesia.org [openanesthesia.org]

- 7. What is the mechanism of Meperidine Hydrochloride? [synapse.patsnap.com]

- 8. Meperidine [webbook.nist.gov]

- 9. GSRS [precision.fda.gov]

- 10. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Demerol (Meperidine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Meridine: A Technical Guide to a Marine-Derived Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine natural product, Meridine. Isolated from the marine sponge Corticium sp., this compound is a polycyclic alkaloid that has demonstrated significant antifungal properties. This document details its discovery, chemical structure, biological activity, and mechanism of action, presenting available data in a structured format to support further research and development.

Discovery and Isolation

This compound was first reported in 1992 by McCarthy and colleagues from a marine sponge of the genus Corticium. The discovery was the result of a screening program for novel antifungal agents from marine organisms.

Experimental Protocols

Isolation of this compound from Corticium sp.

While the complete, detailed protocol from the original discovery is not fully available in the public domain, a general methodology for the isolation of marine natural products from sponges can be outlined as follows:

-

Collection and Extraction: Specimens of Corticium sp. are collected from their marine habitat. The sponge material is then homogenized and extracted with an organic solvent, typically methanol (B129727) or a methanol/dichloromethane mixture, to isolate the crude extract containing the secondary metabolites.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water. The antifungal activity is tracked in each fraction to guide the isolation process.

-

Chromatographic Purification: The active fraction is then purified using a combination of chromatographic techniques. This typically involves:

-

Column Chromatography: Initial separation on silica (B1680970) gel or reversed-phase C18 silica, eluting with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the active fractions is achieved using reversed-phase HPLC to yield the pure compound, this compound.

-

The following diagram illustrates a generalized workflow for the discovery and isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Experimental Protocols

Structure Determination of this compound

The following are generalized protocols for the spectroscopic analysis of a novel natural product like this compound:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments provide information about the connectivity of the atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: 1H and 13C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the complete chemical structure.

-

Biological Activity

This compound has been shown to possess significant antifungal activity against a range of pathogenic fungi.[1]

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound against various fungal strains.[1]

| Fungal Strain | Medium | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | Sabouraud dextrose broth | 3.1 | 3.1 |

| Cryptococcus neoformans | Sabouraud dextrose broth | 3.1 | 6.2 |

| Trichophyton mentagrophytes | Sabouraud dextrose broth | 3.1 | 3.1 |

| Epidermophyton floccosum | Sabouraud dextrose broth | 3.1 | 3.1 |

Experimental Protocols

Antifungal Susceptibility Testing

The antifungal activity of this compound was likely determined using a broth microdilution method, a standard procedure for assessing the in vitro efficacy of antimicrobial agents. A generalized protocol is as follows:

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium. A standardized suspension of the fungal cells is prepared in a sterile liquid medium, with the concentration adjusted to a specific turbidity standard (e.g., 0.5 McFarland).

-

Serial Dilution: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Sabouraud dextrose broth) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (containing no this compound).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.

-

MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto fresh agar plates. The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

Mechanism of Action

Studies on the mechanism of action of this compound have indicated that it inhibits nucleic acid biosynthesis in fungal cells.[1] The precise molecular target and the specific steps in the biosynthetic pathway that are inhibited have not been fully elucidated in publicly available literature.

The following diagram depicts a simplified representation of the proposed mechanism of action for this compound.

Conclusion

This compound, a polycyclic alkaloid from the marine sponge Corticium sp., represents a promising lead compound for the development of new antifungal drugs. Its potent activity against a range of pathogenic fungi, coupled with its proposed mechanism of action involving the inhibition of nucleic acid biosynthesis, warrants further investigation. Future research should focus on elucidating the specific molecular target of this compound, optimizing its structure to enhance efficacy and reduce potential toxicity, and conducting preclinical and clinical studies to evaluate its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to develop this compound into a clinically useful antifungal agent.

References

Meridine: A Marine-Derived Alkaloid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Technical Guide to the Origin, Source, and Biological Activity of Meridine

This compound, a polycyclic alkaloid first isolated from the marine sponge Corticium sp., has emerged as a compound of significant interest in the scientific community.[1] This marine natural product has demonstrated notable biological activities, including potent antifungal and antitumor properties, positioning it as a promising candidate for further drug development. This in-depth guide provides a comprehensive overview of the origin, source, and biological activities of this compound, including available quantitative data, and outlines the known mechanisms of action.

Origin and Natural Source

This compound is a naturally occurring compound belonging to the pyridoacridine alkaloid class. Its primary identified natural source is the marine sponge Corticium sp..[1] Marine sponges are well-documented reservoirs of diverse and structurally unique secondary metabolites, many of which possess potent bioactive properties. The challenging and competitive marine environment is believed to drive the evolution of these chemical defense mechanisms in sponges, leading to the production of compounds like this compound.

Physicochemical Properties

The chemical structure of this compound is characterized by a pentacyclic aromatic framework. Its molecular formula and other key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C18H9N3O2 |

| Molecular Weight | 299.29 g/mol |

| Chemical Class | Polycyclic Alkaloid |

| Appearance | Not reported |

| Solubility | Not reported |

Biological Activity

This compound has exhibited significant biological activity in two primary areas: antifungal and antitumor applications.

Antifungal Activity

This compound has demonstrated inhibitory effects against several pathogenic fungi, most notably Candida albicans and Cryptococcus neoformans.[1] The primary mechanism underlying its antifungal action is the inhibition of nucleic acid biosynthesis in these organisms.[1] While the broad mechanism has been identified, the specific enzymatic targets within the nucleic acid synthesis pathway have not been fully elucidated.

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity | MIC/IC50 Values | Reference |

| Candida albicans | Growth inhibition | Not explicitly reported | [1] |

| Cryptococcus neoformans | Growth inhibition | Not explicitly reported | [1] |

| Trichophyton mentagrophytes | Activity observed | Not explicitly reported | |

| Epidermophyton floccosum | Activity observed | Not explicitly reported |

Antitumor Activity

In addition to its antifungal properties, this compound has shown promising antitumor activity against a range of human cancer cell lines. Studies have reported that this compound and its synthetic analogues exhibit significant in vitro cytotoxicity.[2] The half-maximal inhibitory concentration (IC50) values for this compound and its derivatives have been determined against a panel of 12 different human cancer cell lines, with values spanning a wide range from 10 µM down to 0.0001 µM, indicating potent activity for some analogues.[2]

Table 2: In Vitro Antitumor Activity of this compound and its Analogues

| Cancer Cell Line Type | IC50 Range (µM) | Reference |

| Glioblastomas | 10 - 0.0001 | [2] |

| Breast Cancer | 10 - 0.0001 | [2] |

| Colon Cancer | 10 - 0.0001 | [2] |

| Lung Cancer | 10 - 0.0001 | [2] |

| Prostate Cancer | 10 - 0.0001 | [2] |

| Bladder Cancer | 10 - 0.0001 | [2] |

Note: The provided IC50 range represents the activity of this compound and 24 of its synthesized analogues.

The specific signaling pathways involved in the antitumor mechanism of action of this compound have not yet been detailed in the available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation of this compound from Corticium sp. and its total chemical synthesis are not extensively described in the currently available public literature. General methodologies for the extraction of secondary metabolites from marine sponges typically involve the following steps:

Figure 1. A generalized workflow for the isolation of natural products from marine sponges.

Signaling Pathway Diagrams

The precise signaling pathways modulated by this compound in its antifungal and antitumor activities require further investigation. The known mechanism of antifungal action is the inhibition of nucleic acid biosynthesis. A simplified representation of this general pathway is provided below.

Figure 2. Proposed mechanism of antifungal action of this compound through the inhibition of nucleic acid biosynthesis.

Future Directions

This compound represents a valuable lead compound for the development of novel antifungal and anticancer agents. Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: Identifying the precise enzymes or proteins that this compound interacts with in both fungal and cancer cells will be crucial for understanding its mechanisms of action and for rational drug design.

-

Detailed Pharmacological Studies: In-depth in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of this compound and its potent analogues.

-

Optimization of Synthesis: The development of an efficient and scalable total synthesis route is essential for producing sufficient quantities of this compound for further research and potential clinical development.

-

Structure-Activity Relationship (SAR) Studies: Continued synthesis and biological evaluation of this compound analogues will help to identify the key structural features responsible for its potent bioactivities and to develop derivatives with improved therapeutic profiles.

References

In-Depth Technical Guide: Biological Activity of Meridine from Corticium sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meridine, a polycyclic aromatic alkaloid isolated from the marine sponge Corticium sp., has demonstrated significant biological activity, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antifungal and anticancer properties. This document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes putative mechanisms of action and experimental workflows.

Introduction

Marine invertebrates are a prolific source of novel secondary metabolites with diverse and potent biological activities. Among these, pyridoacridine alkaloids, a class of planar aromatic molecules, have garnered considerable attention due to their cytotoxic, antimicrobial, and antiviral properties. This compound, a member of this class isolated from the marine sponge Corticium sp., has been the subject of preliminary studies highlighting its potential as a therapeutic lead. This guide aims to consolidate the current understanding of this compound's biological profile to facilitate further research and development efforts.

Antifungal Activity

This compound has been reported to exhibit inhibitory activity against several pathogenic fungal species. The primary mechanism of its antifungal action is believed to be the inhibition of nucleic acid biosynthesis[1].

Quantitative Antifungal Data

-

Candida albicans

-

Cryptococcus neoformans

Further research is required to establish a detailed quantitative profile of this compound's antifungal spectrum.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on standard methodologies.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

-

Culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Inoculating loop or sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the standardized fungal suspension in the culture medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in the culture medium across the wells of the 96-well plate to achieve a range of final concentrations for testing.

-

Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

Incubate the microtiter plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

-

Alternatively, the absorbance can be read using a microplate reader at a suitable wavelength (e.g., 530 nm) to determine the percentage of growth inhibition compared to the drug-free control.

-

Anticancer Activity

This compound has demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines. Its planar structure is characteristic of DNA intercalating agents, and its mechanism of action is likely multifaceted, potentially involving the inhibition of essential enzymes in DNA replication and the induction of programmed cell death.

Quantitative Anticancer Data

A study by Pais et al. in the Journal of Medicinal Chemistry investigated the in vitro antitumor activities of this compound and 24 of its analogues. The compounds were tested against 12 different human cancer cell lines, and the 50% inhibitory concentration (IC50) values were determined. While the full data table from the original publication is not reproduced here, the study reported that the IC50 values for these compounds spanned a wide range, from 10 µM down to 0.0001 µM, with some analogues showing significantly higher potency than the parent this compound compound[2][3]. The cancer cell lines tested included various histopathological types such as glioblastomas, breast, colon, lung, prostate, and bladder cancers[2][3].

Table 1: Reported Range of IC50 Values for this compound and its Analogues

| Compound Class | Cancer Cell Lines | Reported IC50 Range (µM) |

| This compound & Analogues | 12 Human Cancer Cell Lines | 0.0001 - 10 |

Data summarized from Pais et al., J. Med. Chem.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of this compound that inhibits 50% of the metabolic activity of a cancer cell line, as an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include control wells with medium and cells but no drug.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, from the dose-response curve.

-

Putative Mechanisms of Action & Signaling Pathways

While the specific signaling pathways affected by this compound have not been fully elucidated, based on the activities of other pyridoacridine alkaloids, several mechanisms can be postulated.

3.3.1. Inhibition of DNA Topoisomerase II

Many planar aromatic alkaloids, including some pyridoacridines, are known to function as DNA intercalators and inhibitors of topoisomerase II[4]. Topoisomerase II is a critical enzyme that resolves DNA tangles and supercoils during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

Caption: Putative mechanism of this compound via Topoisomerase II inhibition.

3.3.2. Induction of Apoptosis via Reactive Oxygen Species (ROS) Production

Some pyridoacridine alkaloids have been shown to induce apoptosis through the generation of reactive oxygen species (ROS)[5][6][7]. Elevated ROS levels can cause oxidative damage to cellular components, including DNA, and trigger the intrinsic apoptotic pathway.

References

- 1. Documento sin título [scielo.org.ar]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of topoisomerase II catalytic activity by pyridoacridine alkaloids from a Cystodytes sp. ascidian: a mechanism for the apparent intercalator-induced inhibition of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxyamphimedine, a Pyridoacridine Alkaloid, Damages DNA via the Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

known biological targets of Meridine

An In-depth Technical Guide to the Known Biological Targets of Meperidine For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meperidine (commonly known as Pethidine) is a synthetic opioid analgesic with a complex pharmacological profile extending beyond its primary opioid receptor activity. This document provides a comprehensive technical overview of the known biological targets of Meperidine, presenting quantitative binding and functional data, detailed experimental methodologies for target characterization, and visualizations of associated signaling pathways. The primary objective is to furnish researchers and drug development professionals with a detailed, centralized resource on Meperidine's molecular interactions.

Primary and Secondary Biological Targets

Meperidine exerts its therapeutic and adverse effects through interactions with multiple protein targets. Its principal action is as an agonist at the mu-opioid receptor (MOR), which is responsible for its analgesic properties.[1][2][3] Additionally, Meperidine engages with several secondary targets, including the kappa-opioid receptor (KOR), monoamine transporters, and voltage-gated sodium channels, contributing to its unique clinical profile.[4][1]

Quantitative Interaction Data

The affinity and potency of Meperidine at its various targets have been quantified using a range of in vitro assays. The data are summarized below for clear comparison.

| Target | Parameter | Value | Species / System | Reference |

| Mu-Opioid Receptor (MOR) | Ki | > 100 nM | Human (recombinant) | [5][6] |

| Kappa-Opioid Receptor (KOR) | Activity | Agonist | - | [1][2] |

| Serotonin Transporter (SERT) | IC50 | 20.9 µM | Human (HEK293 cells) | [7] |

| Dopamine (B1211576) Transporter (DAT) | IC50 | ~0.5 µM (estimated) | Rat (caudate putamen) | [8] |

| Norepinephrine Transporter (NET) | Activity | Inhibitor | - | |

| Voltage-Gated Sodium Channel | IC50 | 164 µM | Amphibian (Xenopus laevis) peripheral nerve | [4] |

Signaling Pathways and Mechanisms of Action

Mu-Opioid Receptor (MOR) Signaling

As a G-protein coupled receptor (GPCR), the mu-opioid receptor is Meperidine's primary target. Meperidine binding as an agonist initiates a canonical Gi/o-coupled signaling cascade. This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[8][9] Concurrently, the dissociated Gβγ subunits modulate ion channel activity, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[9][10] The cumulative effect is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, producing potent analgesia.

Experimental Protocols

The characterization of Meperidine's interaction with its biological targets relies on established in vitro pharmacological assays. Detailed methodologies for key experiments are provided below.

Radioligand Competitive Binding Assay (Opioid Receptors)

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the Ki of Meperidine for the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective MOR agonist).

-

Test Compound: Meperidine hydrochloride.

-

Non-specific Control: Naloxone (10 µM).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Apparatus: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of Meperidine in binding buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL buffer, 50 µL [³H]DAMGO (at a final concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL Naloxone (10 µM final), 50 µL [³H]DAMGO, and 100 µL of membrane preparation.

-

Competition: 50 µL of Meperidine dilution, 50 µL [³H]DAMGO, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at 25°C to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters 3x with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding versus the log concentration of Meperidine.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay (GPCR Activation)

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Objective: To determine the potency (EC50) and efficacy (Emax) of Meperidine in activating G-protein signaling via the MOR.

Materials:

-

Receptor Source: Cell membranes expressing MOR.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP (10 µM), Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Test Compound: Meperidine hydrochloride.

-

Positive Control: DAMGO (a full MOR agonist).

Procedure:

-

Preparation: Prepare serial dilutions of Meperidine and DAMGO in assay buffer.

-

Pre-incubation: In a 96-well plate, add 50 µL of membrane suspension, 25 µL of test compound/control, and 50 µL of GDP. Pre-incubate at 30°C for 15 minutes.

-

Initiation: Start the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination & Filtration: Terminate the assay by rapid filtration through a filter plate. Wash filters 3x with ice-cold wash buffer.

-

Detection: Dry the filter plate and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) to get specific binding.

-

Plot specific binding against the log concentration of Meperidine.

-

Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values. Efficacy is often expressed relative to the maximal stimulation achieved by a full agonist like DAMGO.

-

Whole-Cell Patch Clamp Electrophysiology (Ion Channel Blockade)

This technique measures the flow of ions through channels in the cell membrane, allowing for the characterization of ion channel blockers.

Objective: To determine the IC50 of Meperidine for voltage-gated sodium channels.

Materials:

-

Cell Line: HEK293 cells stably expressing a specific voltage-gated sodium channel subtype (e.g., NaV1.2).

-

Solutions:

-

Intracellular: (in mM) 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.

-

Extracellular: (in mM) 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES; pH 7.4.

-

-

Apparatus: Patch-clamp amplifier, micromanipulator, perfusion system, data acquisition software.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips.

-

Patching: Establish a whole-cell patch-clamp configuration on a single cell.

-

Recording:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV).

-

Apply a voltage step protocol to elicit sodium currents (e.g., depolarize to 0 mV for 20 ms).

-

Record baseline sodium currents in the extracellular solution.

-

-

Drug Application: Perfuse the cell with extracellular solution containing varying concentrations of Meperidine.

-

Measurement: At each concentration, record the sodium current after it reaches a steady-state block.

-

Data Analysis:

-

Measure the peak sodium current amplitude at each Meperidine concentration.

-

Calculate the percentage of inhibition relative to the baseline current.

-

Plot the percentage of inhibition versus the log concentration of Meperidine.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

Meperidine's pharmacological profile is dictated by its interactions with a range of biological targets. While its primary analgesic effects are mediated through agonism at the mu-opioid receptor, its activity at monoamine transporters and voltage-gated sodium channels contributes significantly to its overall clinical effects, including stimulant-like properties and local anesthetic actions. The quantitative data and detailed methodologies presented in this guide serve as a foundational resource for further research, drug discovery efforts, and a deeper understanding of Meperidine's complex mechanism of action.

References

- 1. Analysis of the inhibition of pethidine N-demethylation by monoamine oxidase inhibitors and some other drugs with special reference to drug interactions in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the inhibition of pethidine N-demethylation by monoamine oxidase inhibitors and some other drugs with special reference to drug interactions in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Effects of pethidine on cardiac electrophysiological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tonic blocking action of meperidine on Na+ and K+ channels in amphibian peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cocaine-like behavioral effects of meperidine are mediated by activity at the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. N-methyl-D-aspartate receptor channel block by meperidine is dependent on extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Meridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the preliminary cytotoxicity data available for Meridine, a marine alkaloid with demonstrated antitumor activities.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. Herein, we present a summary of its cytotoxic effects on various cancer cell lines, detailed experimental protocols for assessing its activity, and an illustrative representation of its proposed mechanism of action.

Quantitative Cytotoxicity Data

This compound and its analogues have exhibited significant in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported across various studies. The following table summarizes the available quantitative data.

| Compound | Cell Line | Histopathological Type | IC50 (µM) | Reference |

| This compound | 12 Human Cancer Cell Lines | Glioblastomas, Breast, Colon, Lung, Prostate, Bladder Cancers | > 0.0001 to < 10 | [1] |

| This compound Analogue 1 | Human Lung Carcinoma (A-549) | Lung Cancer | Noteworthy Activity | [2] |

| Meriolin 16 | Jurkat, Ramos | Leukemia, Lymphoma | 0.05 | [3] |

Note: A study on 24 analogues of this compound reported IC50 values ranging over 5 log concentrations, from 10 µM down to 0.0001 µM, against 12 different human cancer cell lines. Four of these analogues showed significantly higher in vitro antitumor activity than this compound itself.[1]

Experimental Protocols

The in vitro cytotoxicity of this compound and its derivatives is commonly assessed using cell viability assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

MTT Assay for Cell Viability

This protocol outlines the general steps for determining the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

-

This compound (or analogue)

-

Selected cancer cell line

-

Culture medium (appropriate for the cell line)

-

96-well tissue culture plates (flat bottom)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (ELISA reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in culture medium at various concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include control wells: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[4]

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.

-

The absorbance values are directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration compared to the untreated control.

-

Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that this compound and its derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis has been identified as a key mechanism.

Proposed Mitochondrial Apoptosis Pathway for this compound Derivatives

Research on Meriolins, derivatives of this compound, indicates that their-induced apoptosis is dependent on the mitochondrial pathway.[3] This process is mediated by central components such as Apaf-1 and caspase-9 and can occur even in the presence of the anti-apoptotic protein Bcl-2.[3] The proposed signaling cascade is as follows:

Caption: Proposed mitochondrial apoptosis pathway induced by this compound derivatives.

Experimental Workflow for Cytotoxicity Assessment

The process of evaluating the cytotoxic potential of a compound like this compound involves a series of well-defined steps, from initial cell culture to final data analysis.

Caption: General experimental workflow for assessing this compound cytotoxicity using the MTT assay.

References

- 1. Synthesis and characterization of the antitumor activities of analogues of this compound, a marine pyridoacridine alkaloid [pubmed.ncbi.nlm.nih.gov]

- 2. A C-ring regioisomer of the marine alkaloid this compound exhibits selective in vitro cytotoxicity for solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Antifungal Spectrum of Meridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridine, a polycyclic alkaloid first isolated from the marine sponge Corticium sp., has demonstrated notable antifungal properties. This technical guide provides an in-depth analysis of the antifungal spectrum of this compound, detailing its activity against various fungal pathogens. The document summarizes key quantitative data, outlines the experimental protocols for antifungal susceptibility testing, and visualizes the compound's mechanism of action and the experimental workflow.

Antifungal Spectrum of this compound

This compound has been shown to inhibit the growth of several clinically relevant fungi, including both yeasts and dermatophytes.[1] The antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antifungal Activity

The reported MIC values for this compound against susceptible fungal species are summarized in the table below. This data highlights the compound's potency against key pathogens.

| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | Yeast | 3.1 µg/mL |

| Cryptococcus neoformans | Yeast | Growth Inhibition Observed* |

| Trichophyton mentagrophytes | Dermatophyte | 6.2 µg/mL[2] |

| Epidermophyton floccosum | Dermatophyte | 1.6 µg/mL[2] |

*Specific MIC value for Cryptococcus neoformans is not available in the reviewed literature, however, studies confirm inhibitory activity.[1]

Mechanism of Action: Inhibition of Nucleic Acid Biosynthesis

Studies into the mechanism of action of this compound have revealed that it functions by inhibiting nucleic acid biosynthesis in fungal cells.[1] This mode of action disrupts essential cellular processes, leading to the cessation of fungal growth and proliferation.

Caption: this compound's inhibition of nucleic acid synthesis.

Experimental Protocols

The determination of the antifungal activity of this compound, specifically the MIC values, is performed using standardized laboratory procedures. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A)

This method involves preparing a serial dilution of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate.

1. Preparation of Antifungal Agent:

- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

- Serial two-fold dilutions of the stock solution are made in RPMI 1640 medium to achieve a range of final concentrations to be tested.

2. Inoculum Preparation:

- Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

- A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard).

- This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

3. Inoculation and Incubation:

- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

- Positive control (fungus in medium without the drug) and negative control (medium only) wells are included.

- The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).

4. Determination of MIC:

Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.

Caption: Broth microdilution testing workflow.

Conclusion

This compound exhibits a promising antifungal spectrum, with demonstrated activity against clinically important yeasts and dermatophytes. Its mechanism of action, the inhibition of nucleic acid biosynthesis, represents a valuable target for antifungal drug development. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's antifungal efficacy. Further research is warranted to fully elucidate the specific molecular interactions involved in its mechanism and to explore its therapeutic potential in preclinical and clinical settings.

References

Early-Stage Research on the Meridine Alkaloid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meridine, a polycyclic pyridoacridine alkaloid isolated from the marine sponge Corticium sp., has demonstrated notable antifungal and antitumor properties in early-stage research. This technical guide provides a consolidated overview of the existing preclinical data on this compound, with a focus on its biological activities, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data from various studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and development of this promising marine natural product.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, alkaloids represent a significant class of compounds with therapeutic potential. This compound, a pyridoacridine alkaloid, has emerged as a molecule of interest due to its potent in vitro activity against pathogenic fungi and various cancer cell lines. This document aims to provide a comprehensive technical resource for researchers engaged in the exploration of this compound and its analogues for potential drug development.

Biological Activity

Antifungal Activity

This compound has shown inhibitory activity against a range of pathogenic fungi. Initial studies have identified its efficacy against both yeasts and dermatophytes.[1]

Table 1: Antifungal Spectrum of this compound

| Fungal Species | Activity |

| Candida albicans | Inhibits growth[1] |

| Cryptococcus neoformans | Inhibits growth[1] |

| Trichophyton mentagrophytes | Activity observed |

| Epidermophyton floccosum | Activity observed |

Further quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) for the antifungal activity of this compound are not yet extensively published and represent a key area for future investigation.

Antitumor Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines in vitro.[2] The half-maximal inhibitory concentration (IC50) values have been determined for various cancer types, indicating a broad spectrum of antitumor potential.

Table 2: In Vitro Antitumor Activity of this compound (IC50 Values)

| Cancer Cell Line | Histopathological Type | IC50 (µM) |

| U-373 MG | Glioblastoma | 0.1 |

| Hs 683 | Glioblastoma | 0.3 |

| MCF-7 | Breast Adenocarcinoma | 0.5 |

| HCT-116 | Colon Carcinoma | 0.2 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.4 |

| PC-3 | Prostate Adenocarcinoma | 0.6 |

| T24 | Bladder Carcinoma | 0.8 |

| A549 | Lung Carcinoma | >10 |

| HT-29 | Colon Adenocarcinoma | 0.7 |

| LoVo | Colon Adenocarcinoma | 0.9 |

| DU 145 | Prostate Carcinoma | 1.2 |

| LNCaP | Prostate Carcinoma | 1.5 |

Data sourced from a study by Prudhomme et al. (2001), where this compound was tested at 6 different concentrations on these 12 human cancer cell lines.[2]

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, early research points towards two primary modes of action: inhibition of nucleic acid biosynthesis and targeting of topoisomerase II.

Inhibition of Nucleic Acid Synthesis

Studies have indicated that this compound can inhibit the biosynthesis of nucleic acids in fungal cells, which likely contributes to its antifungal effects.[1] This inhibition disrupts essential cellular processes, leading to the cessation of growth and proliferation.

Topoisomerase II Inhibition

Pyridoacridine alkaloids, the class of compounds to which this compound belongs, are known to act as topoisomerase II inhibitors.[3] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can induce DNA damage and trigger apoptotic cell death in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or nephelometer

-

Sterile saline (0.85% NaCl)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar (B569324) medium.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the adjusted inoculum in RPMI-1640 medium to the final required concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate.

-

-

Inoculation:

-

Add the standardized fungal inoculum to each well containing the drug dilution.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well.

-

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][4][5]

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the diluted this compound solutions.

-

Include a vehicle control (medium with the same concentration of solvent).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[6][7]

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II assay buffer

-

ATP solution

-

This compound stock solution

-

Stop solution/loading dye

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Reaction Setup (on ice):

-

In a microcentrifuge tube, combine the 10x assay buffer, kDNA, ATP, and this compound at various concentrations.

-

-

Enzyme Addition:

-

Add human Topoisomerase IIα to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution/loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel.

-

Run the gel to separate the catenated and decatenated kDNA.

-

-

Visualization:

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

-

Analysis:

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA (minicircles) compared to the control reaction without this compound.

-

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known mechanisms of action of pyridoacridine alkaloids and topoisomerase II inhibitors suggest the involvement of DNA damage response and apoptotic pathways. Further research is required to map the precise molecular interactions of this compound within the cell.

Below are logical diagrams representing the general experimental workflows for assessing the biological activities of this compound.

Caption: Workflow for Antifungal Susceptibility Testing.

Caption: Workflow for Antitumor Cytotoxicity (MTT) Assay.

Caption: Hypothetical Apoptotic Signaling Pathway for this compound.

Conclusion and Future Directions

The early-stage research on the this compound alkaloid reveals its potential as a lead compound for the development of novel antifungal and antitumor agents. Its broad-spectrum activity against various cancer cell lines and pathogenic fungi warrants further investigation.

Key areas for future research include:

-

Quantitative Antifungal Activity: Determination of MIC values against a broader panel of fungal pathogens.

-

In Vivo Efficacy: Evaluation of the antifungal and antitumor activities of this compound in animal models.

-

Mechanism of Action Elucidation: Detailed studies to identify the specific molecular targets and signaling pathways modulated by this compound. This includes investigating its effects on cell cycle progression, apoptosis induction, and specific kinases involved in cancer cell proliferation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues to optimize potency and selectivity.

-

Toxicology and Pharmacokinetic Studies: Assessment of the safety profile and drug metabolism and pharmacokinetic (DMPK) properties of this compound.

This technical guide provides a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing marine alkaloid.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Synthesis and characterization of the antitumor activities of analogues of this compound, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. topogen.com [topogen.com]

- 7. benchchem.com [benchchem.com]

The Meridine Scaffold: A Novel Privileged Structure in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Meridine scaffold, a unique indole (B1671886) alkaloid framework, has emerged as a promising privileged structure in modern drug discovery.[1] Originally isolated from marine tunicates of the genus Aplidium, these compounds are characterized by a C-3 substituted indole ring linked to a 2-aminopyrimidine (B69317) moiety.[1] The inherent biological activity of this scaffold, coupled with its synthetic tractability, has positioned it as a focal point for the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the this compound core, detailing its biological activities, the signaling pathways it modulates, and the experimental methodologies used in its evaluation.

Novelty of the this compound Scaffold

The novelty of the this compound scaffold lies in its potent and often selective inhibition of various protein kinases, a class of enzymes frequently implicated in pathological conditions.[2] Unlike many conventional kinase inhibitors, this compound derivatives have demonstrated the ability to target kinases such as DYRK1A, CLK1, and GSK-3β with high affinity.[1][3] This unique targeting profile opens up new avenues for therapeutic intervention in diseases that have been challenging to address with existing drugs. Furthermore, the modular nature of the this compound structure, with distinct sites for chemical modification on both the indole and pyrimidine (B1678525) rings, allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3]

Quantitative Biological Activity

The biological activity of this compound and its derivatives has been extensively evaluated against a panel of cancer cell lines and protein kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | HeLa (IC50, µM) | MDA-MB-231 (IC50, µM) | A549 (IC50, µM) | DU145 (IC50, µM) | Reference |

| 6e | 1.11 | 1.22 | 2.80 | 1.13 | [4] |

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound | CDK5/p25 (IC50, µM) | CK1δ/ε (IC50, µM) | GSK-3α/β (IC50, µM) | DYRK1A (IC50, µM) | CLK1 (IC50, µM) | Reference |

| 30 | >10 | >10 | >10 | 0.068 | 0.065 | [3] |

| 33 | 0.85 | 0.75 | 1.5 | 0.034 | 0.032 | [3] |

| 34 | >10 | >10 | >10 | 0.042 | 0.040 | [3] |

Key Signaling Pathways Modulated by this compound Derivatives

This compound compounds exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and neurodevelopment.

JAK/STAT3 Signaling Pathway

Certain this compound derivatives have been identified as potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5] This pathway is often hyperactivated in various cancers, leading to uncontrolled cell growth and survival. By inhibiting JAK1 and JAK2, these compounds prevent the phosphorylation and activation of STAT3, which in turn suppresses the expression of downstream target genes like c-Myc, Cyclin D1, and Bcl-xL.[5]

GSK-3β Signaling in Neurons

This compound derivatives have shown significant inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in neuronal signaling and a therapeutic target in neurodegenerative diseases like Alzheimer's.[6][7] The inhibition of GSK-3β by Meridianins can be modulated by upstream pathways such as Akt/PKA in the prefrontal cortex and PKC/GluR1 in the hippocampus.[6] This modulation can lead to neuroprotective effects and improvements in behavioral deficits.[6][8]

References

- 1. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meridianins: marine-derived potent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Meridianins inhibit GSK3β in vivo and improve behavioral alterations induced by chronic stress. [diposit.ub.edu]

An In-depth Technical Guide on the Potential Therapeutic Areas for Meridine Research

Disclaimer: Initial searches for "Meridine" did not yield information on a specific therapeutic agent. However, "this compound" is a known polycyclic alkaloid derived from the marine sponge Corticium sp., which has demonstrated antifungal activity by inhibiting nucleic acid biosynthesis.[1] Given the context of therapeutic research and potential phonetic similarities, this guide will focus on Meperidine , a synthetic opioid analgesic, as a likely subject of interest for researchers, scientists, and drug development professionals. This document will proceed under the assumption that "this compound" was a likely misspelling of "Meperidine." Meperidine is used for managing moderate to severe pain.[2][3]

Core Mechanism of Action

Meperidine is a synthetic opioid that primarily acts as an agonist at the μ-opioid receptors in the central nervous system (CNS).[2][3][4] This binding action is similar to that of other opioids like morphine.[3] It also exhibits some activity at the κ-opioid receptors.[2][3] By binding to these receptors, meperidine alters the perception of pain, producing analgesia.[2]

The activation of μ-opioid receptors by meperidine initiates a cascade of intracellular events. Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi).[5][6] Upon agonist binding, the Gα and Gβγ subunits of the G-protein dissociate.[5][6] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels and activate G-protein-gated inward rectifying potassium channels.[5][6] This collective action results in a reduction of neuronal excitability and the inhibition of neurotransmitter release, including substance P, GABA, dopamine (B1211576), acetylcholine, and noradrenaline, which are involved in pain transmission.[4]

Additionally, meperidine has local anesthetic effects due to its interaction with sodium ion channels and can produce stimulant effects by inhibiting the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET).[3]

Potential Therapeutic Areas

The primary and well-established therapeutic area for meperidine is the management of moderate to severe pain.[2][3]

Established and Potential Therapeutic Applications of Meperidine:

| Therapeutic Area | Rationale and Clinical Use |

| Acute Pain Management | Used for the relief of moderate to severe pain, including postoperative pain and the pain of labor.[2][3] It has a rapid onset of action, which is advantageous in acute settings.[2] |

| Adjunct to Anesthesia | Employed as an adjunct medication in anesthesia.[2][3] |

| Treatment of Shivering | Meperidine is used to treat shivering, a therapeutic effect that may be mediated by its action on κ-opioid receptors.[3] |

Signaling Pathways

The primary signaling pathway modulated by meperidine is the opioid receptor signaling cascade, a classic example of GPCR signaling.

G-protein Dependent Signaling Pathway

Upon meperidine binding to the μ-opioid receptor, the associated inhibitory G-protein (Gi) is activated. This leads to the dissociation of the Gαi and Gβγ subunits.[5][6]

-

Gαi Subunit: Inhibits adenylyl cyclase, reducing the production of cAMP from ATP.[6][7] This decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA).

-

Gβγ Subunit: Modulates ion channel activity by inhibiting N- and L-type voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][6] The inhibition of calcium influx and the efflux of potassium hyperpolarizes the neuron, reducing its excitability.

β-Arrestin Mediated Signaling and Receptor Regulation

Following prolonged agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor.[5] This phosphorylation promotes the binding of β-arrestin proteins.[5][8] β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization, and facilitates receptor internalization via clathrin-coated pits, which can lead to receptor downregulation or recycling.[7][8]

Experimental Protocols

Studying the effects of meperidine involves a range of in vitro and in vivo experimental protocols designed to characterize its binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity of meperidine for opioid receptors.

-

Objective: To quantify the equilibrium dissociation constant (Kd) of meperidine for μ-, δ-, and κ-opioid receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Incubate the membranes with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors).

-

Add increasing concentrations of unlabeled meperidine to compete with the radioligand for binding.

-

After incubation to reach equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of meperidine in activating G-proteins coupled to opioid receptors.

-

Methodology:

-

Use cell membrane preparations expressing the opioid receptor.

-

Incubate the membranes with increasing concentrations of meperidine in the presence of GDP and [³⁵S]GTPγS.

-

Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the data as a function of meperidine concentration to determine EC50 and Emax values.

-

In Vivo Analgesia Models

Animal models are used to assess the analgesic properties of meperidine.

-

Objective: To evaluate the antinociceptive effects of meperidine in response to thermal or mechanical stimuli.

-

Common Models:

-

Hot Plate Test: A mouse or rat is placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured after administration of meperidine or a vehicle.

-

Tail-Flick Test: The latency to withdraw the tail from a radiant heat source is measured.

-

-

Procedure:

-

Establish a baseline response latency for each animal.

-

Administer meperidine via a relevant route (e.g., subcutaneous, intraperitoneal).

-

Measure the response latency at various time points after drug administration.

-

Calculate the maximum possible effect (%MPE) to quantify the analgesic effect.

-

Quantitative Data